(3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl
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Overview
Description
(3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring and an imidazo[4,5-C]pyridine core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride typically involves multiple steps, including the formation of the imidazo[4,5-C]pyridine core and subsequent functionalization. Common synthetic routes may involve:
Cyclization Reactions: Formation of the imidazo[4,5-C]pyridine core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the pyridine ring and other functional groups through various organic reactions such as nucleophilic substitution, reduction, and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and Electrophiles: For substitution reactions, including halides and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.
Modulation of Pathways: Influence on biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride include other imidazo[4,5-C]pyridine derivatives and pyridine-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H17ClN4O |
---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
(3aR,7aS)-1-methyl-3-pyridin-3-yl-3a,4,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C12H16N4O.ClH/c1-15-10-4-6-14-8-11(10)16(12(15)17)9-3-2-5-13-7-9;/h2-3,5,7,10-11,14H,4,6,8H2,1H3;1H/t10-,11+;/m0./s1 |
InChI Key |
WSNUSZGYXSKZER-VZXYPILPSA-N |
Isomeric SMILES |
CN1[C@H]2CCNC[C@H]2N(C1=O)C3=CN=CC=C3.Cl |
Canonical SMILES |
CN1C2CCNCC2N(C1=O)C3=CN=CC=C3.Cl |
Origin of Product |
United States |
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